molecular formula C13H19N3O3S B2773894 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034425-75-5

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2773894
CAS No.: 2034425-75-5
M. Wt: 297.37
InChI Key: PQOQSJLUVYAVME-UHFFFAOYSA-N
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Description

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a cyclopentylthio group, an azetidinyl group, and an imidazolidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of cyclopentylthiol with an appropriate acylating agent to form the cyclopentylthioacetyl intermediate. This intermediate is then reacted with azetidin-3-ylamine under controlled conditions to form the azetidinyl derivative. Finally, the imidazolidine-2,4-dione moiety is introduced through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to improve the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in catalysis and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Azetidine derivatives: These compounds are known for their use in polymer chemistry and materials science.

    Imidazolidine derivatives: These compounds are widely studied for their pharmacological properties.

Uniqueness

3-(1-(2-(Cyclopentylthio)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to the presence of the cyclopentylthio group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c17-11-5-14-13(19)16(11)9-6-15(7-9)12(18)8-20-10-3-1-2-4-10/h9-10H,1-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOQSJLUVYAVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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